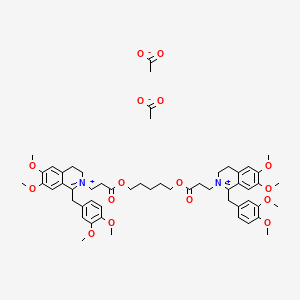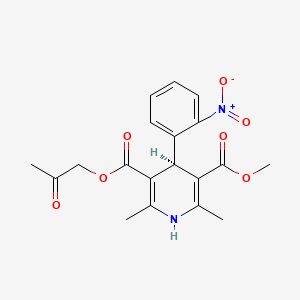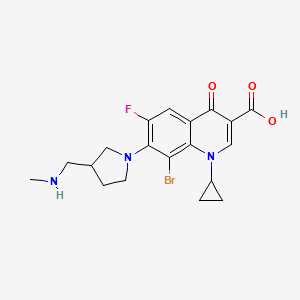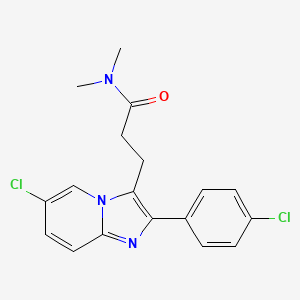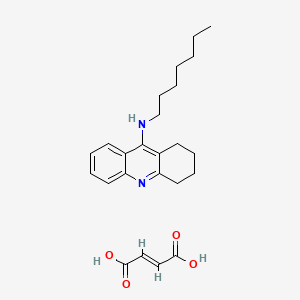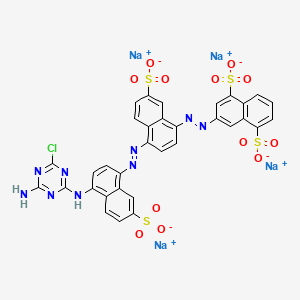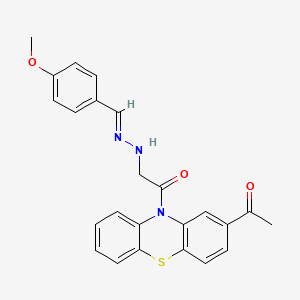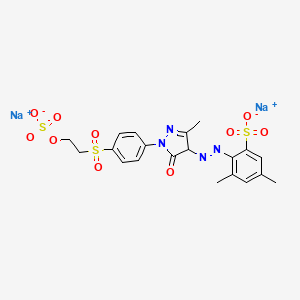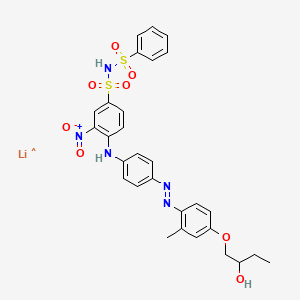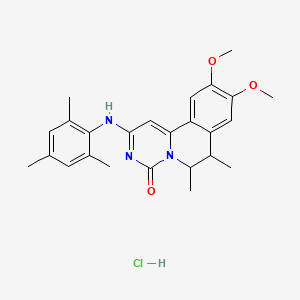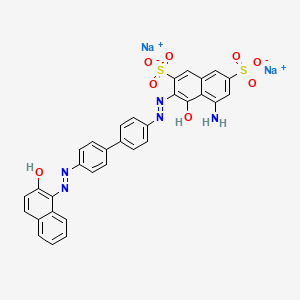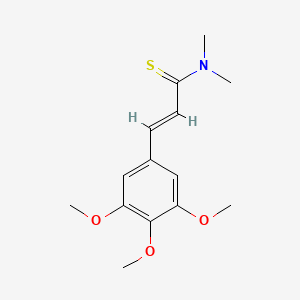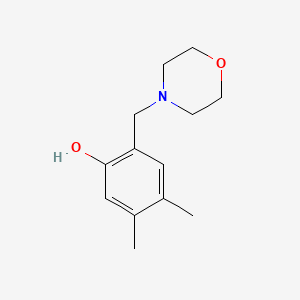
Phenol, 4,5-dimethyl-2-(morpholinomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4,5-dimethyl-2-(morpholinomethyl)- is a chemical compound with the molecular formula C13H19NO2. It is a derivative of phenol, where the phenol ring is substituted with two methyl groups at the 4 and 5 positions and a morpholinomethyl group at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,5-dimethyl-2-(morpholinomethyl)- typically involves the reaction of 4,5-dimethylphenol with formaldehyde and morpholine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the morpholinomethyl group. The general reaction scheme is as follows:
Starting Materials: 4,5-dimethylphenol, formaldehyde, morpholine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or a base catalyst like sodium hydroxide.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to reflux for several hours. After completion, the product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4,5-dimethyl-2-(morpholinomethyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Phenol, 4,5-dimethyl-2-(morpholinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens, alkyl groups, or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2), while alkylation and acylation can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated, alkylated, or acylated derivatives of the compound.
科学研究应用
Phenol, 4,5-dimethyl-2-(morpholinomethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
作用机制
The mechanism of action of Phenol, 4,5-dimethyl-2-(morpholinomethyl)- involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the morpholinomethyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Phenol, 4,5-dimethyl-2-ethyl-: This compound has an ethyl group instead of a morpholinomethyl group.
Phenol, 4,5-dimethyl-2-methyl-: This compound has a methyl group instead of a morpholinomethyl group.
Phenol, 4,5-dimethyl-2-(piperidin-1-ylmethyl)-: This compound has a piperidinylmethyl group instead of a morpholinomethyl group.
Uniqueness
Phenol, 4,5-dimethyl-2-(morpholinomethyl)- is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it valuable for various applications.
属性
CAS 编号 |
60372-42-1 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC 名称 |
4,5-dimethyl-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C13H19NO2/c1-10-7-12(13(15)8-11(10)2)9-14-3-5-16-6-4-14/h7-8,15H,3-6,9H2,1-2H3 |
InChI 键 |
AOXCBRQKKRUDBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)O)CN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


